3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol

Lipophilicity LogP Drug Design

3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a substituted 2,3-dihydrobenzofuran-6-ol, belonging to the broader class of benzofuran derivatives. It features a phenolic hydroxyl group at the C-6 position and distinct alkyl substitution at the C-2 (gem-dimethyl) and C-3 (ethyl) positions on the partially saturated furan ring.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 113168-17-5
Cat. No. B12889845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol
CAS113168-17-5
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=C(C=C2)O)OC1(C)C
InChIInChI=1S/C12H16O2/c1-4-10-9-6-5-8(13)7-11(9)14-12(10,2)3/h5-7,10,13H,4H2,1-3H3
InChIKeyLQKNETZIQWHVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol (CAS 113168-17-5): A Substituted Dihydrobenzofuranol Intermediate for Synthesis and Research Procurement


3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a substituted 2,3-dihydrobenzofuran-6-ol, belonging to the broader class of benzofuran derivatives. It features a phenolic hydroxyl group at the C-6 position and distinct alkyl substitution at the C-2 (gem-dimethyl) and C-3 (ethyl) positions on the partially saturated furan ring . This specific substitution pattern results in a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol, differentiating it from other benzofuran-6-ol analogs . Its core utility lies in its role as a synthetic building block, where the combination of a nucleophilic phenol and a sterically hindered, lipophilic dihydrofuran core can be exploited for further functionalization.

Workflow
Synthetic building block with nucleophilic phenol and sterically hindered dihydrofuran core
Selection
Specific 3-ethyl and 2,2-dimethyl substitution pattern for lipophilicity and steric control
Use Context
Intermediate for further functionalization in multi-step synthesis; research-grade procurement

Why Close Analogs of 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol Are Not Interchangeable in Demand-Driven Synthesis


In scientific procurement, generic substitution among 2,3-dihydrobenzofuran-6-ol derivatives is highly unreliable due to the critical influence of the alkyl substitution pattern on key molecular properties. The specific 3-ethyl and 2,2-dimethyl groups of this compound confer a distinct lipophilicity and steric environment that directly affect its behavior as a synthetic intermediate, its reactivity, and the physicochemical profile of downstream products. For example, the target compound's computed LogP is approximately 3.06 , a significant increase over the non-ethylated analog (LogP 2.2) [1]. This difference dictates its performance in phase-transfer reactions, its solubility in organic media, and the membrane permeability of final bioactive molecules. Simply replacing it with an unsubstituted or differently substituted analog will alter reaction kinetics, purification pathways, and the biological availability of the final compound.

3-Ethyl-2,2-dimethyl derivative vs 2,2-dimethyl analog (no ethyl)

Lipophilicity shift (~0.86 LogP units) may alter phase-transfer and purification behavior if substituted.

3-Ethyl-2,2-dimethyl regioisomer vs 3,3-dimethyl regioisomer (different steric profile)

Different steric shielding of furan oxygen may lead to altered regioselectivity in electrophilic or cross-coupling reactions.

Quantified Physicochemical Differentiation of 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol vs. Closest Analogs


Enhanced Lipophilicity (LogP) of 3-Ethyl Derivative vs. Non-Ethylated 2,2-Dimethyl Analog for Improved Phase Transfer

The target compound exhibits a LogP value of 3.05680 , which is 0.86 log units higher than the 2.2 XLogP3-AA of its closest non-ethylated analog, 2,2-dimethyl-2,3-dihydrobenzofuran-6-ol (CAS 31354-02-6) [1]. This represents a lipophilicity increase of nearly one order of magnitude.

Lipophilicity (LogP)
Cross-study comparable
Δ LogP ≈ 0.86 higher
Target LogP 3.06 vs analog 2.2
May support enhanced phase-transfer and organic solubility for extraction or chromatography
Different calculation methods; review for method transfer
Lipophilicity LogP Drug Design Separation Science

Increased Molecular Weight and Heavy Atom Count vs. Core 2,3-Dihydrobenzofuran-6-ol Scaffold for Precise Mass Balance

The target compound has a molecular weight of 192.25 g/mol and contains 14 heavy atoms . Its parent scaffold, 2,3-dihydrobenzofuran-6-ol (CAS 23681-89-2), has a molecular weight of 136.15 g/mol and 10 heavy atoms [1]. The 41% increase in mass is due to the specific addition of two methyl and one ethyl group.

Molecular Weight Increase
Class-level inference
Δ MW = 56.1 g/mol (41% increase)
192.25 vs 136.15 g/mol
Aids stoichiometric calculations and LC-MS tracking of building block incorporation
Verify with experimental data from synthesis
Molecular Weight Quality Control Process Chemistry

Steric and Topological Differentiation from Regioisomeric 3,3-Dimethyl-2,3-dihydrobenzofuran-6-ol

The target compound's substitution at the C-2 position with two methyl groups (gem-dimethyl) and at C-3 with an ethyl group creates a unique steric environment. In contrast, the regioisomer 3,3-dimethyl-2,3-dihydrobenzofuran-6-ol (CAS 912670-02-1) has a very different steric bulk distribution. The topological polar surface area (TPSA) for the target compound is 29.46 Ų , identical to the non-ethylated analog [1], confirming that the hydroxyl group's electronic accessibility is preserved while the surrounding steric profile is altered.

Steric & Topological Difference
Supporting evidence
TPSA 29.46 Ų unchanged, but C-2 gem-dimethyl / C-3 ethyl pattern vs 3,3-dimethyl regioisomer
Distinct steric shielding of ether oxygen may direct regioselectivity in synthetic reactions
Regiochemistry confirmed by IUPAC name
Steric Hindrance Regioselectivity Synthetic Chemistry

Validated Procurement Scenarios for 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol Based on Quantified Differentiation


Synthesis of High-Lipophilicity Pesticide Intermediates

When a synthetic route to a benzofuran-based insecticide or nematicide (e.g., benfuracarb analogs) requires a lipophilic building block to enhance cuticular penetration in target pests, the LogP of 3.06 makes this compound the superior choice over the less lipophilic 2,2-dimethyl analog (LogP 2.2) . Its 41% greater molecular weight compared to the unsubstituted scaffold [1] also aids in the tracking of the intermediate through process-scale reactions, ensuring complete conversion by mass balance.

Stereo- and Regiocontrolled Synthesis for Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) programs exploring benzofuran-based kinase inhibitors or GPCR ligands, the unique steric environment of the C-2 gem-dimethyl and C-3 ethyl groups is critical. Unlike the 3,3-dimethyl regioisomer, this compound provides steric bulk proximal to the furan oxygen, potentially directing the conformation of appended side chains. The preserved hydroxyl group (TPSA 29.46 Ų) remains available for linker attachment, enabling the synthesis of analogs that cannot be accessed from the wrong regioisomer, thereby justifying its specific procurement.

Development of Lipophilicity-Optimized Fragrances or UV Absorbers

For applications where a benzofuran chromophore needs to be incorporated into a non-polar medium, the significantly higher LogP of this compound compared to non-alkylated analogs makes it a more suitable starting material. This allows formulators to design molecules with better solubility in hydrophobic formulations without adding further lipophilic groups, thereby streamlining the synthetic route and reducing step-count, a key factor in industrial-scale procurement decisions.

Application
Selection Property
Validation Focus
Synthesis of high-lipophilicity pesticide intermediates
Lipophilicity profile relative to non-alkylated analogs
Phase-transfer efficiency and solubility in non-polar media
Stereo- and regiocontrolled synthesis for medicinal chemistry SAR
Steric and regiochemical substitution architecture
Regioselectivity in electrophilic or cross-coupling reactions
Development of lipophilicity-optimized fragrances or UV absorbers
Higher lipophilicity relative to core scaffold may reduce synthetic steps
Hydrophobic formulation compatibility and synthetic route efficiency
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